N-Desmethyl Sildenafil
Descripción general
Descripción
N-Desmetil Sildenafilo es el metabolito principal del Sildenafilo, un conocido inhibidor de la fosfodiesterasa tipo 5 utilizado principalmente para el tratamiento de la disfunción eréctil y la hipertensión arterial pulmonar . Este compuesto se forma cuando el Sildenafilo se somete a procesos metabólicos en el hígado, lo que da como resultado la eliminación de un grupo metilo del átomo de nitrógeno .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Desmetil Sildenafilo normalmente implica la desmetilación del Sildenafilo. Esto se puede lograr a través de diversas reacciones químicas, incluido el uso de agentes desmetilantes como el tribromuro de boro u otros reactivos adecuados en condiciones controladas . Las condiciones de reacción a menudo requieren temperaturas y disolventes específicos para garantizar la eliminación selectiva del grupo metilo sin afectar otras partes de la molécula.
Métodos de producción industrial
En entornos industriales, la producción de N-Desmetil Sildenafilo puede implicar procesos de desmetilación a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante cromatografía y cristalización para obtener el compuesto deseado en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El N-Desmetil Sildenafilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados de N-Desmetil Sildenafilo.
Reducción: Las reacciones de reducción pueden convertir N-Desmetil Sildenafilo en sus formas reducidas.
Sustitución: Esto implica el reemplazo de grupos funcionales específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se pueden utilizar diversos nucleófilos y electrófilos en condiciones adecuadas para lograr reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que la reducción puede producir formas completamente reducidas del compuesto .
Aplicaciones Científicas De Investigación
N-Desmetil Sildenafilo tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
N-Desmetil Sildenafilo ejerce sus efectos al inhibir la fosfodiesterasa tipo 5, una enzima responsable de la degradación del monofosfato cíclico de guanosina. Esta inhibición conduce a niveles elevados de monofosfato cíclico de guanosina, lo que resulta en relajación del músculo liso y vasodilatación . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización óxido nítrico-monofosfato cíclico de guanosina, que juega un papel crucial en la regulación del tono vascular y el flujo sanguíneo .
Comparación Con Compuestos Similares
N-Desmetil Sildenafilo es similar a otros inhibidores de la fosfodiesterasa tipo 5, como Vardenafilo y Tadalafilo. tiene propiedades únicas que lo distinguen de estos compuestos:
Lista de compuestos similares
- Vardenafilo
- Tadalafilo
- Avanafilo
Estos compuestos comparten un mecanismo de acción similar pero difieren en sus perfiles farmacocinéticos, potencia y selectividad .
Actividad Biológica
N-Desmethyl sildenafil (DMS) is a significant active metabolite of sildenafil, primarily known for its role in treating erectile dysfunction and pulmonary arterial hypertension. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article explores the pharmacokinetics, pharmacodynamics, and clinical implications of DMS, supported by case studies and research findings.
Pharmacokinetics of this compound
The pharmacokinetics of DMS have been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion.
- Metabolic Pathway : DMS is formed from the N-demethylation of sildenafil primarily via cytochrome P450 enzymes CYP3A4 (79%) and CYP2C9 (20%) . This metabolic pathway is essential for understanding how drug interactions may influence the levels of DMS in the body.
- Concentration Data : A study involving infants with pulmonary hypertension reported median plasma concentrations of DMS at 105.5 ng/mL, indicating significant exposure in this population . Additionally, a population pharmacokinetic analysis found that co-medications inducing CYP enzymes resulted in a metabolite-to-parent ratio of 5.2 compared to 0.7 for those without such medications .
Table 1: Pharmacokinetic Parameters of DMS
Parameter | Value |
---|---|
Median Plasma Concentration | 105.5 ng/mL |
Metabolite-to-Parent Ratio | 5.2 (induced) vs. 0.7 (non-induced) |
Main Metabolic Pathways | CYP3A4 (79%), CYP2C9 (20%) |
DMS exhibits biological activity primarily through its action as a phosphodiesterase type 5 (PDE5) inhibitor, similar to sildenafil but with reduced potency.
- PDE5 Inhibition : Research indicates that DMS has approximately 50% the PDE-5 inhibitory potency compared to sildenafil . This reduced efficacy suggests that while DMS can contribute to the therapeutic effects seen with sildenafil, it may not be as effective on its own.
- Electroretinogram Studies : In studies involving rat retinas, both sildenafil and DMS enhanced the amplitude of flash-evoked electroretinograms, indicating increased sensitivity of photoreceptor cells . However, sildenafil was found to be significantly more effective than DMS in these tests.
Clinical Implications
The clinical implications of DMS are particularly relevant in specific patient populations, such as neonates and those with pulmonary arterial hypertension.
- Case Study in Neonates : A study involving neonates diagnosed with pulmonary arterial hypertension showed that after two weeks of treatment with oral sildenafil (at a dose of 2 mg/kg/day), echocardiographic assessments indicated a decrease in right ventricular systolic pressure . The role of DMS as a metabolite was crucial in understanding the overall efficacy and safety of sildenafil therapy in this vulnerable population.
- Safety Profile : Clinical trials have demonstrated that both sildenafil and its metabolite are generally well-tolerated. A phase I study reported no significant safety concerns when administering sildenafil alongside other medications .
Table 2: Clinical Outcomes from Case Studies
Study Population | Treatment | Outcome |
---|---|---|
Infants with PAH | Sildenafil (2 mg/kg/day) | Improvement in right ventricular pressure |
Healthy Adults | Sildenafil + Boceprevir | No safety concerns; increased Cmax for sildenafil |
Propiedades
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTKBZXHEOVDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161160 | |
Record name | Desmethylsildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-82-1 | |
Record name | Desmethylsildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylsildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 139755-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethylsildenafil prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]
A: While the provided abstracts do not specify spectroscopic data, the molecular formula of Desmethylsildenafil is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []
A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including Desmethylsildenafil, by affecting the first-pass metabolism of the drug. []
A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, Desmethylsildenafil. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []
A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of Desmethylsildenafil is also decreased by Bosentan. []
A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and Desmethylsildenafil exposure. []
A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]
A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.